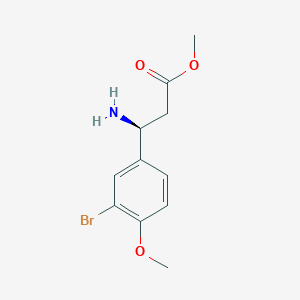
(3-benzylcyclobutyl)methanol, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-benzylcyclobutyl)methanol, a mixture of diastereomers, is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound consists of a cyclobutyl ring substituted with a benzyl group and a methanol group, resulting in a mixture of diastereomers due to the presence of chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl bromide with cyclobutanone in the presence of a strong base, followed by reduction of the resulting intermediate to yield the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride.
Industrial Production Methods
Industrial production of (3-benzylcyclobutyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification techniques such as distillation and chromatography are employed to separate the diastereomers and obtain a high-purity product.
化学反応の分析
Types of Reactions
(3-benzylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
The major products formed from these reactions include benzyl-substituted cyclobutanones, cyclobutanols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3-benzylcyclobutyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-benzylcyclobutyl)methanol involves its interaction with various molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3-phenylcyclobutyl)methanol: Similar structure but with a phenyl group instead of a benzyl group.
(3-cyclobutyl)methanol: Lacks the benzyl substitution.
(3-benzylcyclopentyl)methanol: Contains a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
(3-benzylcyclobutyl)methanol is unique due to the presence of both a benzyl group and a cyclobutyl ring, which imparts distinct chemical and physical properties
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
(3-benzylcyclobutyl)methanol |
InChI |
InChI=1S/C12H16O/c13-9-12-7-11(8-12)6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChIキー |
SIBCXWFKMLOSKE-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1CO)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


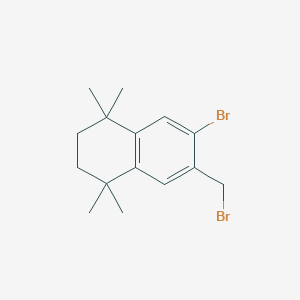
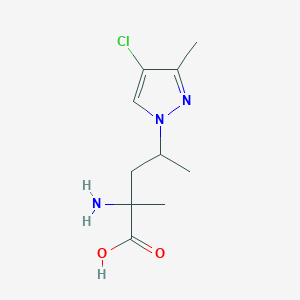
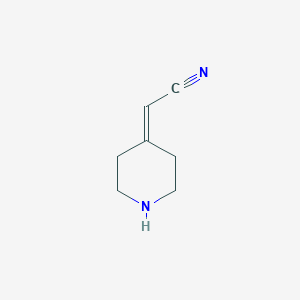

![1-(Benzo[d]isoxazol-6-yl)propan-2-amine](/img/structure/B15303329.png)

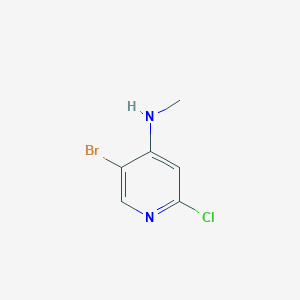
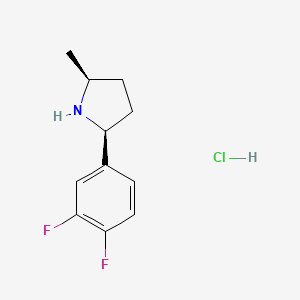
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)


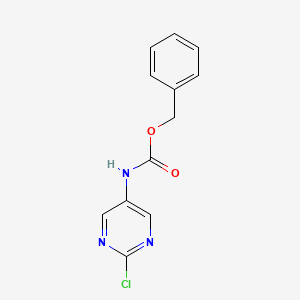
![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)
